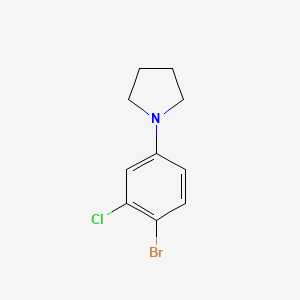

![molecular formula C7H4BrClN2 B582230 6-Bromo-3-chloroimidazo[1,2-a]pyridine CAS No. 1296224-01-5](/img/structure/B582230.png)

6-Bromo-3-chloroimidazo[1,2-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

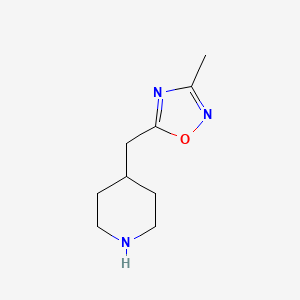

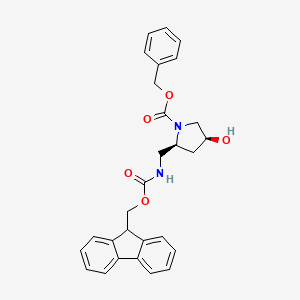

“6-Bromo-3-chloroimidazo[1,2-a]pyridine” is used in organic syntheses and as pharmaceutical intermediates . It is a compound with the molecular formula C7H4BrClN2 .

Synthesis Analysis

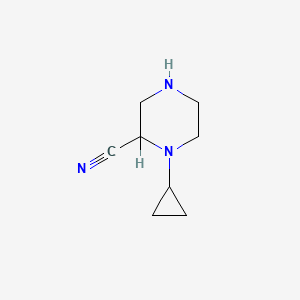

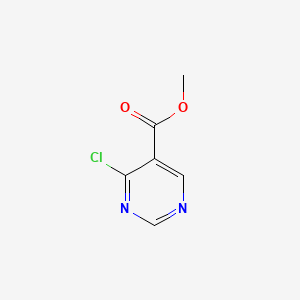

The synthesis of “6-Bromo-3-chloroimidazo[1,2-a]pyridine” has been well studied in the past decade because of its importance as a bioactive scaffold . Treatment of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with a variety of 1° or 2° alkylamines (2.0 equiv) with CsF (1.0 equiv), and BnNEt3 Cl (10 mol %) in DMSO at 100°C (24 hours) gave the corresponding C-6 aminated products in excellent isolated yields (79–98%; ave. yield = 92%) .

Molecular Structure Analysis

The molecular structure of “6-Bromo-3-chloroimidazo[1,2-a]pyridine” has been studied using various techniques. The molecular formula is C7H4BrClN2, and the InChI key is LIBKDAUSMLPFBF-UHFFFAOYSA-N .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications. The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . There was a fierce competition between amidation and bromination, and iodine played an extremely important role in this C–C bond cleavage reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-3-chloroimidazo[1,2-a]pyridine” include a molecular weight of 231.48 g/mol, a topological polar surface area of 17.3 Ų, and a complexity of 155 . The compound is considered solid in form .

Wissenschaftliche Forschungsanwendungen

Computational Chemistry and Molecular Modeling

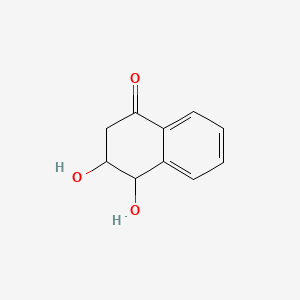

Quantum Chemical Studies: Theoretical investigations using density functional theory (DFT) and molecular dynamics simulations explore the electronic structure, reactivity, and binding interactions of 6-bromo-3-chloroimidazo[1,2-a]pyridine derivatives. These studies aid in rational drug design and material optimization.

Wirkmechanismus

Target of Action

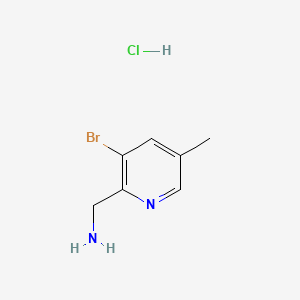

Compounds with an imidazo[1,2-a]pyridine core have been shown to exhibit anti-proliferative activity againstS. pneumoniae .

Mode of Action

It’s known that imidazo[1,2-a]pyridine analogues can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues have been associated with the inhibition of bacterial proliferation .

Result of Action

Related compounds have shown significant reduction in bacterial load in acute tb mouse models .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. Specific target organ toxicity can occur with single exposure, with the respiratory system being a target organ . It is recommended to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye, and ingestion and inhalation .

Zukünftige Richtungen

The future directions for “6-Bromo-3-chloroimidazo[1,2-a]pyridine” could involve further exploration of its synthesis and potential applications. Given its importance as a bioactive scaffold, there may be opportunities for developing new synthetic pathways and exploring its potential pharmaceutical applications .

Eigenschaften

IUPAC Name |

6-bromo-3-chloroimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWMBCKAGFPRTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B582153.png)

![N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B582163.png)